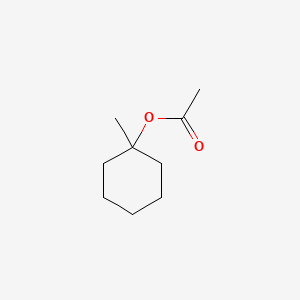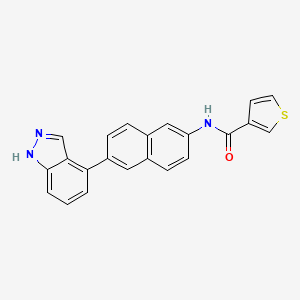
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with benzyloxy, bromo, and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide (NBS).
Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone derivatives.
Aplicaciones Científicas De Investigación
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)-5-chloro-1-(propan-2-yl)pyridin-2(1H)-one
- 3-(Benzyloxy)-5-fluoro-1-(propan-2-yl)pyridin-2(1H)-one
- 3-(Benzyloxy)-5-iodo-1-(propan-2-yl)pyridin-2(1H)-one
Uniqueness
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. This makes it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C15H16BrNO2 |
|---|---|
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C15H16BrNO2/c1-11(2)17-9-13(16)8-14(15(17)18)19-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clave InChI |
VCURKUPBIRNHBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=C(C1=O)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8745701.png)
![N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B8745702.png)




![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline](/img/structure/B8745742.png)
![benzyl N-[(3S,4S)-4-hydroxytetrahydropyran-3-yl]carbamate](/img/structure/B8745752.png)
![3-(4-Aminophenyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8745754.png)


